molecular formula C8H16ClNO2 B050886 N-Boc-3-Chloropropylamine CAS No. 116861-31-5

N-Boc-3-Chloropropylamine

Cat. No. B050886
Key on ui cas rn: 116861-31-5
M. Wt: 193.67 g/mol
InChI Key: GLGLWGNZBMZWHG-UHFFFAOYSA-N
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Patent
US04914226

Procedure details

The compound of the title, employed as the starting material in example 1, is prepared by slowly adding a solution of 3-chloro-propylamine hydrochloride (12.98 g, 0.1 mol) in dioxane/water (100 ml 2/1 v/v) to a vigorously stirred mixture of di-(tert-butyl)carbonate (24 g, 0.11 mol), 1N Na2CO3 (100 ml) and dioxane/water (200 ml, 2/1 v/v) cooled to 0° C. When the addition is over, the reaction mixture is stirred at room temperature for an additional hour, dioxane is removed under vacuum and the aqueous phase is extracted a few times with ethyl acetate.
Quantity
12.98 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][CH2:3][CH2:4][CH2:5][NH2:6].[C:7]([O:11][C:12](=O)[O:13]C(C)(C)C)([CH3:10])([CH3:9])[CH3:8].C([O-])([O-])=O.[Na+].[Na+]>O1CCOCC1.O>[C:7]([O:11][C:12]([NH:6][CH2:5][CH2:4][CH2:3][Cl:2])=[O:13])([CH3:10])([CH3:9])[CH3:8] |f:0.1,3.4.5,6.7|

Inputs

Step One
Name
Quantity
12.98 g
Type
reactant
Smiles
Cl.ClCCCN
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1.O
Step Two
Name
Quantity
24 g
Type
reactant
Smiles
C(C)(C)(C)OC(OC(C)(C)C)=O
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCOCC1.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
is stirred at room temperature for an additional hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is prepared
ADDITION
Type
ADDITION
Details
When the addition
CUSTOM
Type
CUSTOM
Details
dioxane is removed under vacuum
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted a few times with ethyl acetate

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OC(=O)NCCCCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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